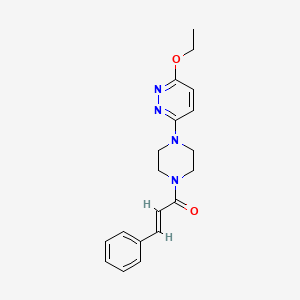
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, also known as EPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation. Moreover, this compound has been found to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. Moreover, this compound has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor, which is involved in neuroprotection.
Advantages and Limitations for Lab Experiments
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. Moreover, this compound has been found to be stable under various conditions. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify the specific signaling pathways involved. Moreover, future research can focus on optimizing the synthesis method of this compound and improving its solubility in water for better use in lab experiments.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method has been optimized to yield high purity and high yield. This compound has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. Its mechanism of action is believed to involve modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. This compound has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on this compound, including investigating its therapeutic potential, exploring its mechanism of action, and optimizing its synthesis method.
Synthesis Methods
The synthesis of (E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one involves the reaction of 6-ethoxypyridazine-3-carbaldehyde and 1-(4-piperazin-1-ylphenyl) ethanone in the presence of a base catalyst. The resulting compound is then subjected to a Wittig reaction to form this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
(E)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(E)-1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-25-18-10-9-17(20-21-18)22-12-14-23(15-13-22)19(24)11-8-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUCDQATVNLDN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

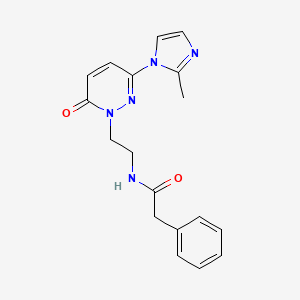
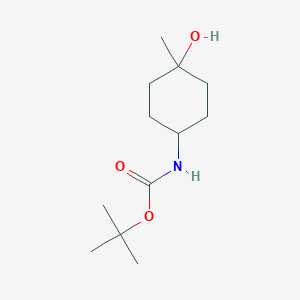
![2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2925434.png)
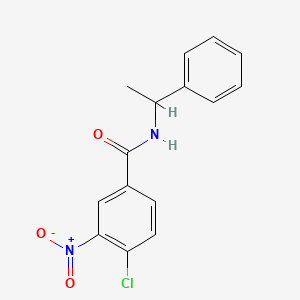
![2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2925436.png)
![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2925441.png)

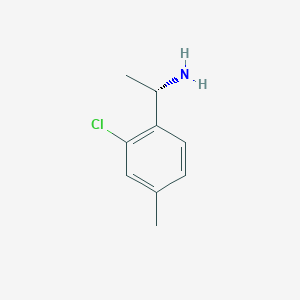
![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)
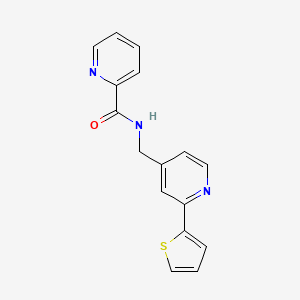
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)
![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)